
(2E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a p-tolyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with p-tolylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated ketone moiety undergoes Michael additions with nucleophiles such as amines, thiols, and Grignard reagents:
Example reaction with methylamine :
Chalcone+CH3NH2→β-amino ketone adduct
-
Conditions : Room temperature, ethanol solvent.
-
Outcome : Formation of β-amino ketones with anti-inflammatory potential.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienes, forming six-membered cycloadducts.
Key features :
-
Dienophiles : Electron-deficient dienes (e.g., 1,3-butadiene derivatives).
-
Catalysts : Lewis acids (e.g., AlCl₃) enhance reaction rate.
-
Products : Functionalized pyran or cyclohexene derivatives.
Cross-Coupling Reactions
Styrylpyrazole derivatives undergo palladium- or copper-catalyzed cross-coupling reactions. For example:
Suzuki-Miyaura coupling with arylboronic acids :
Chalcone+Ar-B(OH)2Pd(PPh3)4Biaryl chalcone
Redox Reactions
The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
ChalconeNaBH41-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)propan-1-ol
-
Selectivity : Ketone reduction without affecting the pyrazole ring.
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s bioactivity stems from its electrophilic carbonyl interacting with biological nucleophiles (e.g., cysteine residues in enzymes).
Target Enzyme | Interaction Mechanism | Biological Effect |
---|---|---|
Cyclooxygenase-2 | Competitive inhibition | Anti-inflammatory activity |
Tyrosine kinase | Binding to ATP pocket | Anticancer potential |
Comparative Reactivity of Derivatives
Structural analogs exhibit varied reactivity based on substituents:
Derivative | Key Modification | Reactivity Trend |
---|---|---|
3-(1-Ethylpyrazol-4-yl) analog | Ethyl group at pyrazole | Increased steric hindrance |
4-Methoxyphenyl variant | Methoxy substituent | Enhanced electron density |
Advanced Functionalization
The compound serves as a precursor for synthesizing heterocycles:
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(p-tolyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a methyl-pyrazole moiety.
1-(1-Methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
The uniqueness of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(2E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, commonly referred to as a styrylpyrazole derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H14N2O and features a unique structure that combines a propenone moiety with pyrazole and phenyl groups. Its systematic name is (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, and it is recognized for its potential in medicinal chemistry.
Pharmacological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Studies indicate that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to this compound have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Notably, certain pyrazole derivatives displayed potent activity against Mycobacterium tuberculosis and other pathogenic bacteria .
- Anticancer Potential : There is growing evidence of the anticancer properties of pyrazole derivatives. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a candidate for further exploration in cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. For example, it can interact with cyclooxygenase enzymes, leading to decreased production of inflammatory mediators .
- Receptor Modulation : It may also act on various receptors involved in pain and inflammation signaling pathways, thereby modulating their activity and providing therapeutic benefits .
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3 |
InChI Key |
WWGUUDGKKDWVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.